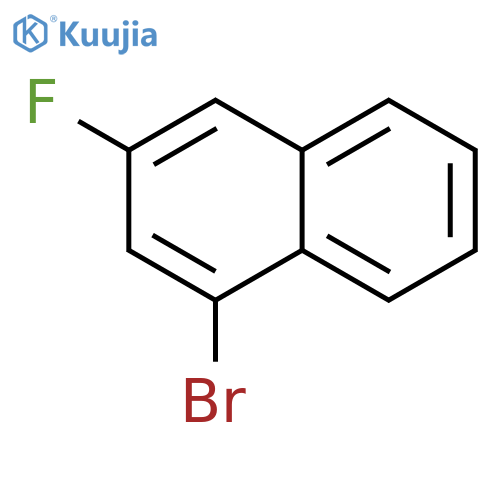

Cas no 343-53-3 (1-bromo-3-fluoro-naphthalene)

1-bromo-3-fluoro-naphthalene structure

商品名:1-bromo-3-fluoro-naphthalene

1-bromo-3-fluoro-naphthalene 化学的及び物理的性質

名前と識別子

-

- Naphthalene, 1-bromo-3-fluoro-

- 1-bromo-3-fluoronaphthalene

- 1-bromo-3-fluoro-naphthalene

- WS-02570

- EN300-24797573

- AKOS024438654

- E72054

- SCHEMBL13755384

- 343-53-3

- DB-421506

- MFCD18410410

-

- MDL: MFCD18410410

- インチ: InChI=1S/C10H6BrF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H

- InChIKey: ANIVZBBYWMPEOI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=C(C=C2Br)F

計算された属性

- せいみつぶんしりょう: 223.96369g/mol

- どういたいしつりょう: 223.96369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

1-bromo-3-fluoro-naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1091446-250mg |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 95% | 250mg |

$715 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1091446-1g |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 95% | 1g |

$1680 | 2024-06-05 | |

| Enamine | EN300-24797573-0.25g |

1-bromo-3-fluoronaphthalene |

343-53-3 | 95% | 0.25g |

$1236.0 | 2024-06-19 | |

| Aaron | AR01KG54-100mg |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 95% | 100mg |

$179.00 | 2025-02-11 | |

| A2B Chem LLC | BA32556-1g |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 98% | 1g |

$659.00 | 2024-04-20 | |

| A2B Chem LLC | BA32556-100mg |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 98% | 100mg |

$195.00 | 2024-04-20 | |

| A2B Chem LLC | BA32556-5mg |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 98 | 5mg |

$118.00 | 2024-04-20 | |

| Aaron | AR01KG54-1g |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 95% | 1g |

$605.00 | 2025-02-11 | |

| 1PlusChem | 1P01KFWS-500mg |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 98% | 500mg |

$406.00 | 2023-12-17 | |

| 1PlusChem | 1P01KFWS-1g |

1-Bromo-3-fluoronaphthalene |

343-53-3 | 95% | 1g |

$1180.00 | 2024-05-05 |

1-bromo-3-fluoro-naphthalene 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

343-53-3 (1-bromo-3-fluoro-naphthalene) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:343-53-3)1-bromo-3-fluoro-naphthalene

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):170.0/283.0/540.0